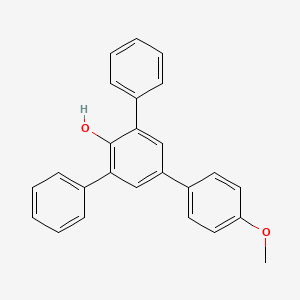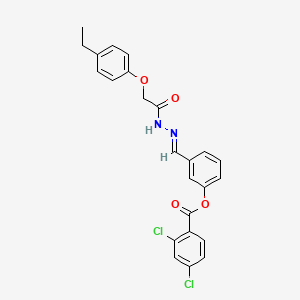![molecular formula C22H17BrClN5O2S2 B11999399 N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)
N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, triazole, and hydrazide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the hydrazide intermediate: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide.
Synthesis of the triazole moiety: The triazole ring is formed through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.
Coupling of the thiophene derivative: The thiophene ring is introduced through a coupling reaction, often using a brominated thiophene derivative and a suitable coupling agent.
Final condensation: The final step involves the condensation of the hydrazide intermediate with the thiophene derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
作用机制
The mechanism of action of N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in cells.
相似化合物的比较
Similar Compounds
- **N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide shares similarities with other compounds containing thiophene, triazole, and hydrazide moieties.
Examples: Similar compounds include other thiophene derivatives, triazole-based drugs, and hydrazide-containing molecules.
Uniqueness
Structural Features: The unique combination of thiophene, triazole, and hydrazide moieties in a single molecule sets this compound apart from others.
属性
分子式 |
C22H17BrClN5O2S2 |
|---|---|
分子量 |
562.9 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17BrClN5O2S2/c1-31-17-8-2-14(3-9-17)21-27-28-22(29(21)16-6-4-15(24)5-7-16)32-13-20(30)26-25-12-18-10-11-19(23)33-18/h2-12H,13H2,1H3,(H,26,30)/b25-12+ |
InChI 键 |
BGXOGKUAVDSCHR-BRJLIKDPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(S4)Br |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(S4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)
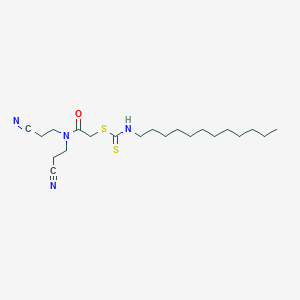
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
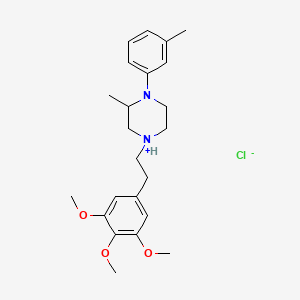

![Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11999373.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11999377.png)
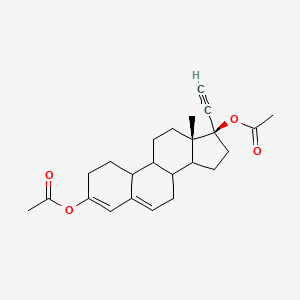
![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
